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2-Cyclohexen-1-one, 4-methyl-4-propyl-

Cat. No.: B12068205
CAS No.: 67672-74-6
M. Wt: 152.23 g/mol
InChI Key: WZPGBIYWYMLIEU-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclohexenones in Organic Synthesis

Substituted cyclohexenones are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their utility stems from the rich reactivity of the α,β-unsaturated ketone moiety, which allows for a variety of chemical transformations. These include conjugate additions, aldol (B89426) reactions, and cycloadditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereochemical control.

The cyclohexenone framework is a common feature in numerous natural products, including steroids, terpenoids, and alkaloids, many of which exhibit significant biological activities. wikipedia.org Consequently, the development of efficient methods for the synthesis of substituted cyclohexenones is a central theme in synthetic organic chemistry. rsc.org The ability to introduce various substituents onto the cyclohexenone ring allows for the fine-tuning of steric and electronic properties, which is crucial for the total synthesis of natural products and the design of novel bioactive molecules.

Historical Overview of Research into the 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl- Scaffold

While specific research focused exclusively on 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not extensively documented in publicly available literature, its synthesis can be conceptually approached through well-established synthetic methodologies. The most classical and relevant method for the construction of such 4,4-disubstituted cyclohexenones is the Robinson annulation. wikipedia.orgbyjus.com

Discovered by Sir Robert Robinson in 1935, this powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. wikipedia.org In the context of synthesizing 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the logical precursors for a Robinson annulation would be 2-pentanone and methyl vinyl ketone. uoc.grfiveable.me The reaction would proceed via the formation of a 1,5-diketone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the target α,β-unsaturated ketone. byjus.comtamu.edu

The general utility of the Robinson annulation for preparing 4-substituted and 4,4-disubstituted cyclohexenones has been well-established and serves as a foundational method in organic synthesis. orgsyn.org

Strategic Importance of Quaternary Carbon Centers in Chemical Synthesis with Reference to 2-Cyclohexen-1-one, 4-methyl-4-propyl-

A defining structural feature of 2-Cyclohexen-1-one, 4-methyl-4-propyl- is the presence of a quaternary carbon center at the 4-position, which is a carbon atom bonded to four other carbon atoms. The construction of such all-carbon quaternary centers is a significant challenge in organic synthesis, yet their presence in a molecule can impart valuable properties.

The strategic importance of quaternary carbons lies in their ability to introduce a high degree of steric hindrance, which can influence the conformation of a molecule and its interactions with biological targets. This steric bulk can also direct the regioselectivity of subsequent chemical reactions on the molecule. Furthermore, the incorporation of quaternary centers can enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation.

In the case of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the quaternary center, bearing both a methyl and a propyl group, provides a fixed stereogenic center if synthesized enantioselectively. This chiral scaffold is a valuable starting point for the synthesis of complex, three-dimensional molecules.

Current Research Frontiers and Unresolved Questions Regarding 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The limited specific research on 2-Cyclohexen-1-one, 4-methyl-4-propyl- suggests that several research frontiers remain open for exploration. A primary unresolved question is the development of an efficient and highly enantioselective synthesis of this compound. While the Robinson annulation provides a straightforward route to the racemic mixture, the synthesis of a single enantiomer, such as the (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one, would be of significant interest for its potential use in asymmetric synthesis. nih.govncats.io

Future research could focus on the following areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods, potentially using chiral phase-transfer catalysts or organocatalysts in a Michael-aldol sequence, to access enantiopure 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Reactivity Studies: A thorough investigation of the reactivity of the enone system in this specific scaffold. This would include exploring its behavior in various conjugate addition reactions with different nucleophiles, its utility in Diels-Alder reactions, and its transformations under various reduction and oxidation conditions.

Application as a Synthetic Building Block: Utilizing either the racemic or enantiopure forms of 2-Cyclohexen-1-one, 4-methyl-4-propyl- as a starting material for the synthesis of more complex target molecules, including novel natural product analogues or potential pharmaceutical agents.

Given the foundational importance of substituted cyclohexenones, a more detailed academic study of 2-Cyclohexen-1-one, 4-methyl-4-propyl- could reveal unique properties and synthetic applications, thereby expanding the toolbox of organic chemists.

Data Tables

Table 1: Physicochemical Properties of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

PropertyValueSource
CAS Number 35161-15-0 uoc.grepa.gov
Molecular Formula C₁₀H₁₆O masterorganicchemistry.com
Molecular Weight 152.23 g/mol masterorganicchemistry.com
(4S)-enantiomer Exists nih.govncats.io

Table 2: Illustrative Spectroscopic Data (Predicted)

Spectroscopic TechniquePredicted Characteristic Signals
¹H NMR Signals corresponding to vinyl protons, allylic protons, aliphatic chain protons of the methyl and propyl groups.
¹³C NMR Resonances for a carbonyl carbon, two olefinic carbons, a quaternary carbon, and several aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for a C=O stretch (α,β-unsaturated ketone) and C=C stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: The spectroscopic data is predicted based on the known structure and typical values for similar compounds, as specific experimental data is not widely available in public literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B12068205 2-Cyclohexen-1-one, 4-methyl-4-propyl- CAS No. 67672-74-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67672-74-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-methyl-4-propylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3

InChI Key

WZPGBIYWYMLIEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(=O)C=C1)C

Origin of Product

United States

Synthetic Methodologies for 2 Cyclohexen 1 One, 4 Methyl 4 Propyl and Analogues

Classical Total Synthesis Approaches to 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The traditional synthesis of the 2-Cyclohexen-1-one, 4-methyl-4-propyl- core often relies on well-established disconnection strategies and robust bond-forming reactions. These methods, while sometimes lacking the stereocontrol of modern techniques, form the bedrock of synthetic organic chemistry.

Retrosynthetic Analysis Strategies for the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a primary disconnection would be the C4-alkyl group bonds, suggesting an alkylation of a pre-existing cyclohexenone or a related precursor. Key retrosynthetic strategies include:

Robinson Annulation: A powerful method for forming six-membered rings, this approach would involve disconnecting the cyclohexenone ring to reveal a methyl vinyl ketone and a ketone precursor that would already contain the 4-methyl and 4-propyl substituents.

Michael Addition-Aldol Condensation Sequence: This strategy involves disconnecting the ring at the α,β-unsaturated ketone functionality. This would lead to a 1,5-dicarbonyl compound, which can be formed from a Michael addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation.

Diels-Alder Reaction: This cycloaddition approach would disconnect the six-membered ring to an appropriate diene and dienophile. For instance, a diene bearing the methyl and propyl groups could react with a ketene equivalent.

These strategies simplify the complex target molecule into more manageable and synthetically accessible starting materials.

Key Bond-Forming Reactions in Early Syntheses of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The construction of the 4,4-disubstituted cyclohexenone core in early synthetic routes relied on a set of fundamental carbon-carbon bond-forming reactions. These include:

Alkylation of Enolates: A common method involves the sequential alkylation of a cyclohexanone (B45756) or cyclohexenone enolate. For the target molecule, this could involve the reaction of a 4-methylcyclohexenone enolate with a propyl halide, or vice-versa.

Grignard and Organolithium Reactions: The addition of organometallic reagents to carbonyl compounds is another cornerstone. For example, a Grignard reagent could be used to introduce one of the alkyl groups at the 4-position of a suitable precursor.

Wittig Reaction: This reaction can be employed to form carbon-carbon double bonds, which could be a key step in constructing the cyclohexenone ring from an acyclic precursor. organic-chemistry.org

These classical methods, while effective, often result in racemic mixtures when a chiral center is formed, necessitating further resolution steps if a single enantiomer is desired.

Modern and Advanced Synthetic Strategies for 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Contemporary synthetic chemistry has seen a significant shift towards the development of highly selective and efficient methods. For a chiral molecule like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, enantioselective synthesis is of paramount importance.

Enantioselective Synthesis of Chiral 2-Cyclohexen-1-one, 4-methyl-4-propyl- Isomers

The creation of specific stereoisomers of 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be achieved through various modern techniques that control the formation of the quaternary stereocenter at the C4 position.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For the synthesis of chiral 4,4-disubstituted 2-cyclohexenones, several catalytic approaches are viable:

Enantioselective Michael Addition: A chiral catalyst can mediate the conjugate addition of a nucleophile to a 4-substituted-2-cyclohexenone to introduce the second alkyl group with high enantioselectivity.

Asymmetric Alkylation: The use of chiral phase-transfer catalysts or chiral metal complexes can direct the alkylation of a 4-monosubstituted cyclohexenone enolate to favor the formation of one enantiomer.

Biocatalysis: Ene-reductases have been successfully employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, leading to chiral 2-cyclohexenones with high enantiomeric excess. nih.govacs.org

These catalytic methods offer an efficient and atom-economical route to enantiopure products.

Catalytic MethodCatalyst TypeTypical SubstrateKey Advantage
Enantioselective Michael AdditionChiral organocatalysts or metal complexes4-Alkyl-2-cyclohexenoneHigh enantioselectivity in the formation of the quaternary center.
Asymmetric AlkylationChiral phase-transfer catalysts4-Alkyl-2-cyclohexenoneDirect formation of the chiral center from a prochiral enolate.
Biocatalytic DesymmetrizationEne-reductases (e.g., OPR3, YqjM)4,4-Disubstituted-2,5-cyclohexadienoneHigh enantioselectivities (up to >99% ee) and mild reaction conditions. nih.govacs.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org

For the synthesis of enantiopure 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of one of the C4 substituents. Common strategies include:

Evans Asymmetric Alkylation: An oxazolidinone chiral auxiliary can be acylated with a precursor to the cyclohexenone ring. Subsequent alkylation reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net

SAMP/RAMP Hydrazone Chemistry: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes. A cyclohexanone precursor could be converted to its chiral hydrazone, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

Pseudoephedrine Amides: Pseudoephedrine can serve as a practical chiral auxiliary for asymmetric alkylations, including those that form quaternary carbon centers. nih.gov

The choice of chiral auxiliary depends on the specific reaction and the desired stereochemical outcome.

Chiral Auxiliary TypeKey FeatureApplication Example
Oxazolidinones (Evans)Highly predictable stereocontrol in alkylation and aldol reactions. researchgate.netDiastereoselective alkylation of an N-acyloxazolidinone precursor.
SAMP/RAMP HydrazonesEffective for asymmetric α-alkylation of carbonyl compounds. Diastereoselective introduction of the methyl or propyl group to a cyclohexanone precursor.
PseudoephedrineVersatile for asymmetric alkylation, particularly for forming quaternary centers. nih.govAsymmetric synthesis of a carboxylic acid precursor that can be cyclized to the target cyclohexenone.
Diastereoselective Synthesis Utilizing Existing Stereocenters

The stereoselective synthesis of highly substituted cyclohexanone frameworks, such as 2-Cyclohexen-1-one, 4-methyl-4-propyl-, can be effectively achieved by leveraging existing stereocenters to direct the formation of new ones. This principle is fundamental in asymmetric synthesis, where a chiral element within the substrate guides the stereochemical outcome of a reaction.

One prominent strategy involves the conjugate addition, or Michael addition, to a chiral α,β-unsaturated system. In this approach, a chiral cyclohexenone template, which already possesses a stereocenter, can control the facial selectivity of the incoming nucleophile's attack. This method is crucial for establishing the stereochemistry at the β-position relative to the existing chiral center. For the synthesis of analogues of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a chiral precursor could be employed where a stereocenter directs the diastereoselective introduction of either the methyl or propyl group at the 4-position.

Furthermore, cascade reactions, such as inter- and intramolecular double Michael additions, have been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org These reactions often proceed through a series of stereocontrolled bond formations, where the stereochemistry of each subsequent step is dictated by the stereocenters formed in the preceding step. For instance, the reaction of a curcumin derivative with an arylidenemalonate in a biphasic system can yield highly substituted cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org While not directly applied to 2-Cyclohexen-1-one, 4-methyl-4-propyl-, this methodology demonstrates the potential for creating multiple stereocenters with high control in a single synthetic operation.

The table below summarizes representative diastereoselective reactions for the synthesis of substituted cyclohexanone systems.

Reaction TypeSubstratesCatalyst/ReagentDiastereomeric Ratio (dr)Yield (%)
Cascade Double Michael AdditionCurcumin analogue, ArylidenemalonateKOH, TBAB>95:572
Organocatalytic Michael-Michael-1,2-Additionβ-ketoester, β-nitrostyrene, α,α-dicyanoolefinAmino-squaramide, TBD>30:170-86

Green Chemistry Principles Applied to 2-Cyclohexen-1-one, 4-methyl-4-propyl- Synthesis

The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- and its analogues is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free and Water-Mediated Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and often milder reaction conditions. For instance, the synthesis of certain ferrocenylcyclohexenones has been efficiently achieved under solvent-free conditions via a tandem Michael-aldol reaction. tandfonline.comtandfonline.com This approach has been shown to be influenced by factors such as the basicity of the catalyst and reaction temperature. tandfonline.comtandfonline.com The Conia-ene reaction, for the construction of cyclic enones from β-alkynic β-keto esters, has also been successfully performed under solvent-free conditions. organic-chemistry.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-mediated synthetic routes for cyclohexenone derivatives is an active area of research. For example, the synthesis of substituted cyclohexanones has been achieved through the hydrogenation of substituted phenols in water, which avoids the use of organic solvents and simplifies product isolation. google.com

Atom-Economical and Waste-Minimizing Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. In the context of 2-Cyclohexen-1-one, 4-methyl-4-propyl- synthesis, cycloaddition reactions, like the Diels-Alder reaction, represent a highly atom-economical route to the cyclohexene (B86901) core. jocpr.com

Catalytic hydrogenation is another example of an atom-economical process that can be employed in the synthesis of cyclohexanone precursors, minimizing the use of stoichiometric reagents. jocpr.com The selection of synthetic pathways that maximize the incorporation of reactant atoms into the final product is a critical aspect of green synthesis design. For example, the Beckmann rearrangement, which converts an oxime to an amide, is a highly atom-economical transformation that can be used in the synthesis of nitrogen-containing cyclic compounds. jocpr.com

Biocatalytic Routes for 2-Cyclohexen-1-one, 4-methyl-4-propyl- Precursors

Biocatalysis, the use of enzymes as catalysts, offers a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. nih.gov For the synthesis of chiral 4,4-disubstituted 2-cyclohexenones, such as the enantiomers of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, biocatalytic desymmetrization is a particularly attractive strategy. acs.orgnih.gov

Ene-reductases from the Old Yellow Enzyme (OYE) family have been successfully used for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones via hydrogenation. acs.orgnih.gov This method allows for the creation of a quaternary stereocenter at the 4-position with high enantioselectivity (up to >99% ee). acs.orgnih.gov This biocatalytic approach provides a direct and efficient route to valuable chiral building blocks that can be further elaborated to produce the target compound. The use of enzymes like lipases, enoate reductases, and nitrilases has also been demonstrated for the production of chiral cyclohexanone precursors on a large scale. researchgate.net

The following table presents data on the biocatalytic desymmetrization of a model 4,4-disubstituted 2,5-cyclohexadienone.

EnzymeSubstrateProduct Enantiomeric Excess (ee)Yield (%)
YqjM4-Phenyl-4-methyl-2,5-cyclohexadienone>99%78
OPR34-Phenyl-4-methyl-2,5-cyclohexadienone99%44

Flow Chemistry and Continuous Manufacturing of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Flow chemistry, or continuous manufacturing, involves the continuous pumping of reagents through a reactor. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for straightforward scalability. semanticscholar.orgresearchgate.net

The synthesis of complex molecules, including those with a cyclohexanone core like tramadol, has been successfully demonstrated in continuous-flow systems. semanticscholar.orgresearchgate.net These platforms can integrate multiple reaction and purification steps into a single, automated process. For the production of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a flow chemistry approach could involve the sequential pumping of precursors through different reactor coils, each maintained at a specific temperature and pressure to optimize individual reaction steps.

For example, a multi-step synthesis could be designed where the initial formation of a substituted cyclohexanone is followed by an in-line purification and a subsequent functional group manipulation to yield the final product. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process by allowing for easy catalyst recycling. The preparation of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been achieved in a continuous-flow setup, demonstrating the feasibility of performing complex cycloadditions in flow. nih.gov This suggests that the construction of the cyclohexenone ring system and subsequent modifications could be amenable to continuous manufacturing, leading to a more efficient and safer production process.

Semisynthesis and Derivatization Strategies from Related Natural Products

Semisynthesis, the chemical modification of naturally occurring compounds, is a valuable strategy for accessing complex molecules. Terpenoids, a large and diverse class of natural products, often possess a cyclohexene or cyclohexanone core, making them attractive starting materials for the synthesis of compounds like 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

To synthesize 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a similar strategy could be envisioned starting from a natural product that already contains a portion of the desired carbon skeleton. For instance, a terpene with a methyl-substituted cyclohexene ring could be a suitable precursor. The introduction of the propyl group at the 4-position could be achieved through various synthetic transformations, such as a conjugate addition of a propyl nucleophile to a 4-methyl-2-cyclohexen-1-one precursor. The stereochemistry of the starting natural product could also be harnessed to produce an enantiomerically enriched final product.

The conversion of (S)-Perillyl alcohol to (R)-cryptone, another terpenoid-based transformation, further highlights the utility of natural products in the synthesis of substituted cyclohexenones. researchgate.net These semisynthetic approaches not only provide access to structurally complex molecules but also leverage the chemical diversity of nature in a sustainable manner.

Chemoenzymatic Pathways for Tailored 2-Cyclohexen-1-one, 4-methyl-4-propyl- Derivatives

The precise synthesis of complex molecules like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, particularly with specific stereochemistry, presents a considerable challenge in organic chemistry. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the practicality of traditional chemical reactions, offer a powerful strategy to construct such tailored derivatives. These methods can provide access to enantiomerically enriched building blocks that are crucial for the synthesis of bioactive compounds.

Enzymes, with their inherent chirality and high selectivity, can overcome many limitations of purely chemical methods. Biocatalytic reactions often proceed under mild conditions, reducing the need for protecting groups and minimizing waste, which aligns with the principles of green chemistry. For the synthesis of substituted cyclohexenones, enzymes such as lipases, hydrolases, and oxidoreductases are particularly valuable.

One prominent chemoenzymatic strategy for generating chiral cyclohexenone precursors is the kinetic resolution of racemic mixtures. Lipases are frequently employed for this purpose due to their broad substrate tolerance and commercial availability. In a typical lipase-catalyzed resolution, one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the faster-reacting enantiomer from the unreacted one. This approach can be adapted to produce chiral precursors for 4-substituted 2-cyclohexenones.

Another powerful chemoenzymatic technique is the desymmetrization of prochiral ketones. This involves the enantioselective transformation of a symmetrical substrate to create a chiral product. For instance, the enzymatic reduction of a 4,4-disubstituted cyclohexanone can yield a chiral cyclohexanol (B46403), which can then be chemically converted to the desired cyclohexenone.

The Baeyer-Villiger monooxygenase (BVMO) family of enzymes offers a distinct avenue for the synthesis of chiral lactones from cyclic ketones, which can serve as versatile intermediates. The enzymatic Baeyer-Villiger oxidation of a 4-substituted cyclohexanone can produce a chiral lactone with high enantioselectivity. This lactone can then be chemically manipulated to yield the target cyclohexenone derivative.

Recent advancements in biotechnology and enzyme engineering are continuously expanding the toolbox for chemoenzymatic synthesis. The development of robust and highly selective enzymes, combined with innovative chemical transformations, is paving the way for the efficient and sustainable production of complex chiral molecules like 2-Cyclohexen-1-one, 4-methyl-4-propyl- and its analogues. These tailored derivatives are of significant interest in the fields of fragrance, pharmaceuticals, and materials science.

The following table summarizes various chemoenzymatic strategies that can be applied to the synthesis of tailored 2-cyclohexen-1-one derivatives, based on methodologies reported for analogous compounds.

Enzymatic Step Enzyme Class Substrate Type Transformation Potential Application to Target Synthesis
Kinetic ResolutionLipaseRacemic 4-substituted cyclohexenolEnantioselective acylationSeparation of enantiomers to yield a chiral precursor for 2-Cyclohexen-1-one, 4-methyl-4-propyl-.
DesymmetrizationOxidoreductase (e.g., Alcohol Dehydrogenase)Prochiral 4,4-disubstituted cyclohexanoneEnantioselective reduction to a chiral cyclohexanolCreation of a chiral center at the C4 position, followed by chemical steps to introduce the double bond.
Baeyer-Villiger OxidationBaeyer-Villiger Monooxygenase (BVMO)4-substituted cyclohexanoneEnantioselective oxidation to a chiral lactoneThe resulting chiral lactone can be a versatile intermediate for the synthesis of various tailored derivatives.
Asymmetric ReductionEne-reductase (ERED)4-substituted 2-cyclohexen-1-oneEnantioselective reduction of the C=C double bondProduction of chiral 4-substituted cyclohexanones from achiral cyclohexenone precursors.

Detailed research into the application of these enzymatic systems for the synthesis of 4-alkyl-substituted cyclohexenones has demonstrated their potential. For example, studies on the lipase-catalyzed resolution of various 4-substituted cyclohexenols have reported high enantiomeric excesses (ee) for the resulting products. Similarly, the use of BVMOs from various microbial sources has shown excellent results in the desymmetrization of 4-substituted cyclohexanones, often yielding lactones with >99% ee. The substrate scope of these enzymes is a critical area of ongoing research, with efforts focused on engineering enzymes that can accommodate a wider range of bulky substituents at the C4 position, such as the propyl group in 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

The integration of these biocatalytic steps with subsequent chemical transformations is key to the successful synthesis of the final target compounds. For instance, a chiral cyclohexanol obtained from an enzymatic resolution can be oxidized to the corresponding ketone, followed by the introduction of the C2-C3 double bond via established chemical methods like selenoxide elimination or bromination-dehydrobromination.

The chemoenzymatic pathways offer a modular and flexible approach to synthesize a library of tailored 2-Cyclohexen-1-one, 4-methyl-4-propyl- derivatives with high optical purity. This enables the systematic investigation of structure-activity relationships for various applications.

Reactivity, Reaction Mechanisms, and Functional Group Transformations of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl

Nucleophilic and Electrophilic Addition Reactions at the Carbon-Carbon Double Bond of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The enone functionality in 2-Cyclohexen-1-one, 4-methyl-4-propyl- is a classic Michael acceptor, rendering the β-carbon susceptible to attack by nucleophiles. This conjugated system also participates in various cycloaddition and electrophilic addition reactions.

Michael Addition Chemistry with Various Nucleophiles

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org In the case of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a wide array of nucleophiles can add to the β-position of the enone. The general mechanism involves the attack of a nucleophile on the electron-deficient β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-adduct. masterorganicchemistry.com

Common nucleophiles for Michael additions include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonates, cyanoacetates, and nitroalkanes. wikipedia.orgmasterorganicchemistry.com The use of organocuprates is particularly effective for the 1,4-addition to enones, minimizing the competing 1,2-addition to the carbonyl group. youtube.com

Table 1: Representative Michael Addition Reactions on a 4,4-Disubstituted-2-cyclohexen-1-one model

Nucleophile (Donor)Reagent/CatalystProductExpected Yield
(CH₃)₂CuLiDiethyl ether3-(dimethyl)-4-methyl-4-propylcyclohexan-1-oneHigh
Diethyl malonateNaOEt, EtOHDiethyl 2-((3-methyl-3-propyl-6-oxocyclohex-1-en-1-yl)methyl)malonateModerate to High
Pyrrolidine (to form enamine)Acetic acid3-(pyrrolidin-1-yl)-4-methyl-4-propylcyclohexan-1-oneHigh

Note: The yields are estimations based on analogous reactions reported in the literature.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) Involving the Enone System

The carbon-carbon double bond of the enone system can act as a dienophile in Diels-Alder reactions. These [4+2] cycloadditions typically proceed with electron-rich dienes. The stereochemistry of the resulting bicyclic adduct is governed by the endo rule and the facial selectivity imposed by the substituents on the cyclohexenone ring. The reaction can be promoted by thermal conditions or by Lewis acid catalysis, which enhances the electrophilicity of the dienophile.

[2+2] Cycloaddition reactions, often photochemically induced, can also occur between the enone and an alkene, leading to the formation of a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of these reactions are dependent on the nature of the reacting partners and the reaction conditions. youtube.com

Epoxidation and Dihydroxylation of the Olefinic Moiety

The electron-deficient nature of the double bond in α,β-unsaturated ketones makes it less reactive towards common electrophilic epoxidizing agents like m-CPBA compared to isolated alkenes. libretexts.orgyoutube.com However, epoxidation can be achieved using nucleophilic oxidizing agents, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation). This reaction proceeds via a 1,4-addition of the hydroperoxide anion, followed by intramolecular cyclization to form the epoxide.

Dihydroxylation of the double bond can be performed to give either syn or anti diols. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orglibretexts.org These reagents add to the double bond in a concerted fashion, forming a cyclic intermediate that is subsequently hydrolyzed to yield the cis-diol. youtube.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org

Reactions at the Carbonyl Group of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The carbonyl group in 2-Cyclohexen-1-one, 4-methyl-4-propyl- is a key site for a variety of chemical transformations, including reductions and nucleophilic additions.

Reduction Chemistry and Formation of Cyclohexenols and Cyclohexanols

The reduction of the enone can be controlled to selectively target either the carbonyl group or the carbon-carbon double bond, or both.

1,2-Reduction: Selective reduction of the carbonyl group to an alcohol, preserving the double bond, yields a cyclohexenol. chemeo.comnist.govnist.gov This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. youtube.com The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the 1,2-reduction of enones.

1,4-Reduction (Conjugate Reduction): Reduction of the carbon-carbon double bond while leaving the carbonyl group intact can be accomplished using various methods, including catalytic hydrogenation with specific catalysts (e.g., Wilkinson's catalyst) or dissolving metal reductions (e.g., Birch reduction).

Complete Reduction: The reduction of both the carbonyl group and the double bond leads to the formation of a cyclohexanol (B46403). This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure.

Table 2: Selective Reduction of a 4,4-Disubstituted-2-cyclohexen-1-one Model

ReagentProduct TypeSpecific Product
NaBH₄, CeCl₃, MeOH1,2-Reduction4-methyl-4-propyl-2-cyclohexen-1-ol
H₂, Wilkinson's Catalyst1,4-Reduction4-methyl-4-propylcyclohexanone
H₂, Pd/CComplete Reduction4-methyl-4-propylcyclohexanol

Nucleophilic Additions to the Carbonyl and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.comacademie-sciences.fr A variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide, and ylides (in the Wittig reaction), can attack the electrophilic carbonyl carbon. libretexts.org

With strong, non-stabilized nucleophiles like Grignard reagents, 1,2-addition to the carbonyl is often favored over 1,4-addition, especially at low temperatures. masterorganicchemistry.com The initial product of this addition is a tertiary alcohol. youtube.com These alcohols can then undergo further transformations, such as dehydration to form a diene.

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. The reaction of the enone with a phosphorus ylide would lead to the formation of a 1,3-cyclohexadiene (B119728) derivative.

Enolization and Carbonyl Condensation Reactions

Theoretically, 2-Cyclohexen-1-one, 4-methyl-4-propyl- possesses two enolizable positions, at the α-carbon (C4) and the γ-carbon (C6). The formation of the corresponding enolates would be a key step in potential carbonyl condensation reactions. However, without experimental studies, the regioselectivity of enolate formation (kinetic vs. thermodynamic control) and the subsequent reactivity in aldol (B89426) or Claisen-type condensations remain speculative for this specific substrate.

Alpha-Substitution and Functionalization Chemistry of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Alpha-Alkylation and Acylation Reactions at the Enolizable Positions

The enolates of 2-Cyclohexen-1-one, 4-methyl-4-propyl- could, in principle, undergo alkylation or acylation at the α- or γ-positions. The outcome of such reactions would be highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. No studies have been published that detail these transformations for this compound.

Halogenation and Introduction of Other Electrophiles at Alpha-Carbons

The introduction of halogens or other electrophiles at the α-position is a common transformation for enones. For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, this would likely proceed via an enol or enolate intermediate. The regioselectivity and stereoselectivity of such reactions would need to be determined experimentally.

Rearrangement Reactions Involving the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Scaffold

Various rearrangement reactions are known for the cyclohexenone scaffold, such as photochemical rearrangements or acid-catalyzed rearrangements. Whether 2-Cyclohexen-1-one, 4-methyl-4-propyl- undergoes such transformations and the nature of the resulting products are unknown due to the absence of research in this area.

Transition Metal-Catalyzed Transformations of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Transition metal catalysis is a powerful tool in organic synthesis. nih.govresearchgate.net While general methodologies exist for the transformation of α,β-unsaturated ketones, their applicability to 2-Cyclohexen-1-one, 4-methyl-4-propyl- has not been investigated.

Cross-Coupling Reactions on Functionalized Derivatives

To perform transition metal-catalyzed cross-coupling reactions, the 2-Cyclohexen-1-one, 4-methyl-4-propyl- scaffold would first need to be functionalized to introduce a suitable handle for coupling, such as a halide or triflate. researchgate.netprinceton.edumdpi.com Common cross-coupling reactions like Suzuki, Stille, or Heck-type reactions could then potentially be employed. However, no such functionalized derivatives or subsequent cross-coupling reactions have been reported for this specific compound.

Hydrogenation and Hydrofunctionalization Reactions

The reactivity of 2-cyclohexen-1-one, 4-methyl-4-propyl-, a tetrasubstituted α,β-unsaturated cyclic ketone, is characterized by the presence of two primary reactive sites: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). The conjugation of these two functional groups results in distinct reactivity patterns, primarily 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon of the enone system. Hydrogenation and hydrofunctionalization reactions are fundamental transformations for this class of compounds, leading to the formation of saturated ketones, alcohols, and functionalized cyclohexanone (B45756) derivatives.

Hydrogenation Reactions

Catalytic hydrogenation is a principal method for the reduction of α,β-unsaturated ketones. ncert.nic.in The outcome of the hydrogenation of 2-cyclohexen-1-one, 4-methyl-4-propyl- is highly dependent on the choice of catalyst, solvent, and reaction conditions, which can be tuned to selectively reduce either the C=C double bond or both the C=C and C=O functionalities.

The primary product of the selective hydrogenation of the C=C double bond is 4-methyl-4-propylcyclohexanone . Further reduction of the carbonyl group leads to the formation of 4-methyl-4-propylcyclohexanol .

Mechanism of Hydrogenation

Catalytic hydrogenation typically occurs via the addition of hydrogen across the double bond on the surface of a metal catalyst. ncert.nic.in For α,β-unsaturated ketones, two main pathways are possible:

1,4-Conjugate Addition: The hydrogen adds across the C=C double bond, initially forming an enol intermediate which then tautomerizes to the more stable saturated ketone. This is the more common pathway for selective C=C bond reduction.

1,2-Addition: The hydrogen adds directly across the C=O double bond to form an allylic alcohol. This is generally less favored under standard hydrogenation conditions for enones but can be achieved with specific reagents.

Complete hydrogenation results in the reduction of both functional groups to yield the corresponding saturated alcohol.

Research Findings on Analogous Compounds

SubstrateCatalystSolventPressure (H₂)TemperatureProduct(s)Observations
p-CresolRh on Alumina-Normal60-120°C4-MethylcyclohexanoneDemonstrates the synthesis of a related saturated ketone via hydrogenation of an aromatic precursor.
2-Cyclohexen-1-onePt-MCM-41Supercritical CO₂7-14 MPa40°CCyclohexanoneHigh rate and selectivity for the saturated ketone are observed. google.com
4-(4-propylcyclohexyl)-phenolPalladium-on-charcoal (modified with Na₂CO₃)Non-polar solvent--4-(4-propylcyclohexyl)-cyclohexanoneEffective hydrogenation to the corresponding cyclohexanone derivative. researchgate.net

This table presents data for analogous reactions to infer the behavior of 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Hydrofunctionalization Reactions

Hydrofunctionalization of 2-cyclohexen-1-one, 4-methyl-4-propyl- involves the addition of a hydrogen atom and a functional group across the C=C double bond. These reactions typically proceed via a conjugate addition mechanism, where a nucleophile attacks the electrophilic β-carbon of the enone system.

Mechanism of Conjugate Addition

The conjugate addition, also known as Michael addition, is initiated by the attack of a nucleophile on the β-carbon of the α,β-unsaturated ketone. This creates an enolate intermediate, which is then protonated, usually by the solvent or during workup, at the α-carbon to yield the 1,4-adduct. The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the enone.

Enolate Formation: The π-electrons of the C=C bond shift to the α-carbon, and the π-electrons of the C=O bond move to the oxygen atom, forming an enolate anion.

Protonation: The enolate is protonated at the α-carbon to give the final functionalized saturated ketone.

A wide variety of nucleophiles can be employed in the conjugate addition to α,β-unsaturated ketones, leading to a diverse range of functionalized products.

Examples of Hydrofunctionalization Reactions on Analogous Enones

The following table summarizes various hydrofunctionalization reactions that are expected to be applicable to 2-cyclohexen-1-one, 4-methyl-4-propyl-, based on established reactivity of similar enones.

Reaction TypeNucleophileReagent(s)Product Type
HydrocyanationCyanide (CN⁻)Diethylaluminum cyanide3-Oxo-nitrile
Thia-Michael AdditionThiol (R-SH)Base catalyst3-Thioether-ketone
Aza-Michael AdditionAmine (R₂NH)-3-Amino-ketone
Gilman Reagent AdditionOrganocuprate (R₂CuLi)R₂CuLi, then H₃O⁺3-Alkyl-ketone

This table illustrates the expected hydrofunctionalization reactions for 2-Cyclohexen-1-one, 4-methyl-4-propyl- based on general reactivity of α,β-unsaturated ketones.

Derivatization and Analogue Synthesis Based on the 2 Cyclohexen 1 One, 4 Methyl 4 Propyl Scaffold

Preparation of Saturated Analogues: Cyclohexanones and Cyclohexanols Derived from 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The conversion of the 2-cyclohexen-1-one scaffold to its saturated cyclohexanone (B45756) and cyclohexanol (B46403) derivatives is a fundamental transformation that expands the range of accessible analogues. These reactions typically involve the reduction of the carbon-carbon double bond and the carbonyl group.

Catalytic Hydrogenation:

A primary method for the saturation of the cyclohexenone ring is catalytic hydrogenation. ucla.edu This process involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, particularly at the newly formed stereocenter at C-2.

ReactantReagents & ConditionsProductNotes
2-Cyclohexen-1-one, 4-methyl-4-propyl-H₂, Pd/C, ambient temperature and pressure4-Methyl-4-propylcyclohexanoneReduction of the C=C double bond. researchgate.net
2-Cyclohexen-1-one, 4-methyl-4-propyl-H₂, Rh/C, various solvents4-Methyl-4-propylcyclohexanoneCan provide different diastereoselectivity compared to Pd/C.
4-Methyl-4-propylcyclohexanoneH₂, Raney Ni, high pressure and temperature4-Methyl-4-propylcyclohexanolReduction of the ketone to the corresponding alcohol.

Chemical Reduction:

Alternatively, chemical reducing agents can be employed to achieve the reduction of the double bond and/or the carbonyl group. The selectivity of these reagents is a key consideration. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to an alcohol, while potentially leaving the double bond intact under controlled conditions. Conversely, dissolving metal reductions (e.g., sodium in liquid ammonia) can selectively reduce the double bond.

ReactantReagentProduct(s)Notes
2-Cyclohexen-1-one, 4-methyl-4-propyl-NaBH₄, CeCl₃ (Luche reduction)4-Methyl-4-propyl-2-cyclohexen-1-olSelective 1,2-reduction of the carbonyl group.
2-Cyclohexen-1-one, 4-methyl-4-propyl-LiAlH₄4-Methyl-4-propyl-2-cyclohexen-1-ol and 4-Methyl-4-propylcyclohexanolCan lead to a mixture of products depending on reaction conditions.
2-Cyclohexen-1-one, 4-methyl-4-propyl-Na, NH₃ (l), EtOH (Birch reduction)4-Methyl-4-propylcyclohexanoneSelective 1,4-reduction of the α,β-unsaturated system.

The resulting saturated cyclohexanones and cyclohexanols, such as 4-methyl-4-propylcyclohexanone and 4-methyl-4-propylcyclohexanol, serve as valuable intermediates for further derivatization. For example, the ketone can be a precursor for Wittig reactions to introduce exocyclic double bonds, while the alcohol can undergo esterification or etherification to introduce a variety of functional groups.

Ring Expansion and Ring Contraction Strategies from 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Modifying the ring size of the 4-methyl-4-propyl-2-cyclohexen-1-one scaffold offers a pathway to novel carbocyclic frameworks. These transformations often involve skeletal rearrangements and can lead to the formation of five, seven, or even larger or smaller rings.

Ring Expansion:

A common strategy for a one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction sequence typically begins with the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which undergoes a concerted rearrangement with ring expansion to yield a cycloheptanone. wikipedia.orgwikipedia.org

Starting MaterialReaction SequenceProduct
4-Methyl-4-propylcyclohexanone1. KCN, H⁺2. LiAlH₄3. NaNO₂, HCl5-Methyl-5-propylcycloheptanone

Ring Contraction:

Ring contraction of cyclohexanone derivatives can be achieved through various methods, such as the Favorskii rearrangement. This reaction typically involves the formation of an α-haloketone from the corresponding cyclohexanone, followed by treatment with a base. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a cyclopentanecarboxylic acid derivative.

Starting MaterialReaction SequenceProduct
4-Methyl-4-propylcyclohexanone1. Br₂, H⁺ (to form 2-bromo-4-methyl-4-propylcyclohexanone)2. NaOMeMethyl 3-methyl-3-propylcyclopentanecarboxylate

These ring expansion and contraction methodologies provide access to a wider range of carbocyclic structures, each with its own unique three-dimensional shape and potential for further functionalization.

Heterocyclic Annulation Reactions from 2-Cyclohexen-1-one, 4-methyl-4-propyl- Precursors

The 2-cyclohexen-1-one, 4-methyl-4-propyl- scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The α,β-unsaturated ketone functionality is particularly amenable to reactions that build a new heterocyclic ring onto the existing carbocyclic framework.

Synthesis of Fused Pyrazoles:

One common approach is the reaction of the cyclohexenone with hydrazine (B178648) derivatives to form fused pyrazoles. encyclopedia.puborganic-chemistry.org The initial reaction is a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. encyclopedia.pub

ReactantReagentProduct
2-Cyclohexen-1-one, 4-methyl-4-propyl-Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O)4-Methyl-4-propyl-4,5,6,7-tetrahydro-2H-indazole
2-Cyclohexen-1-one, 4-methyl-4-propyl-Phenylhydrazine2-Phenyl-4-methyl-4-propyl-4,5,6,7-tetrahydro-2H-indazole

Gewald Reaction for Fused Thiophenes:

The Gewald reaction provides a route to fused 2-aminothiophenes. wikipedia.orgarkat-usa.org This multicomponent reaction typically involves the ketone (or its enamine derivative), elemental sulfur, and a compound with an activated methylene (B1212753) group (e.g., a cyanoester). wikipedia.orgmdpi.com

ReactantReagentsProduct
4-Methyl-4-propylcyclohexanoneEthyl cyanoacetate, Sulfur, MorpholineEthyl 2-amino-4-methyl-4-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The resulting fused heterocyclic compounds significantly expand the chemical diversity derivable from the initial scaffold, introducing heteroatoms and new aromatic systems that can profoundly influence the molecule's properties.

Synthesis of Complex Polycyclic Structures Incorporating the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Motif

The 2-cyclohexen-1-one, 4-methyl-4-propyl- moiety can serve as a key building block in the synthesis of more complex polycyclic and bridged ring systems. Annulation reactions, where a new ring is formed on an existing one, are particularly powerful in this context.

Robinson Annulation:

The Robinson annulation is a classic method for the formation of a six-membered ring, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org By using the 4-methyl-4-propyl-2-cyclohexen-1-one as the Michael acceptor, a variety of enolates can be added to construct a new fused ring.

Reactant 1 (Michael Acceptor)Reactant 2 (Enolate Precursor)BaseProduct
2-Cyclohexen-1-one, 4-methyl-4-propyl-CyclohexanoneNaOEtA tricyclic enone

Diels-Alder Reaction:

The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed to build polycyclic systems. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The enone system of 2-cyclohexen-1-one, 4-methyl-4-propyl- can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. organic-chemistry.orglibretexts.orglibretexts.org

DienophileDieneConditionsProduct
2-Cyclohexen-1-one, 4-methyl-4-propyl-1,3-ButadieneHeatA bicyclo[4.4.0]decenone derivative
2-Cyclohexen-1-one, 4-methyl-4-propyl-CyclopentadieneLewis acid catalystA tricyclic bridged adduct

These reactions enable the construction of intricate three-dimensional structures, which can be valuable for probing interactions with biological targets or for developing new materials with specific topological properties.

Rational Design and Synthesis of Library Compounds Based on 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The 2-cyclohexen-1-one, 4-methyl-4-propyl- scaffold is well-suited for the generation of compound libraries for high-throughput screening. Its multiple reaction sites allow for the systematic introduction of a wide range of substituents, leading to a large and diverse collection of related molecules.

Combinatorial Synthesis Approach:

A combinatorial approach can be employed where different building blocks are systematically combined at various positions on the scaffold. For example, a library could be generated by reacting a set of different aldehydes with the ketone at the α-position (via an aldol reaction), followed by reaction with a set of different organometallic reagents at the carbonyl group.

Example Library Synthesis Strategy:

Scaffold PositionReaction TypeExample Reagents
C-3 (α' to carbonyl)Aldol CondensationA library of various aldehydes
C-1 (Carbonyl)Grignard AdditionA library of various Grignard reagents (R-MgBr)
C-2, C-3 (Double bond)Michael AdditionA library of various nucleophiles (e.g., thiols, amines)

This systematic approach allows for the efficient exploration of the structure-activity relationships of compounds based on the 4-methyl-4-propyl-2-cyclohexen-1-one core. The resulting libraries can be screened for a wide range of applications, from drug discovery to materials science.

Computational and Theoretical Investigations of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl

Quantum Chemical Calculations of Electronic Structure and Conformation of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure and the electronic nature of a molecule.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the ground state geometries of organic molecules with a favorable balance of accuracy and computational cost. nih.govnih.gov For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, DFT calculations, typically employing functionals like B3LYP with a Pople-style basis set such as 6-311+G(d,p), would be used to perform geometry optimization. researchgate.netmdpi.com

The investigation would begin by establishing the conformation of the six-membered ring. Unlike cyclohexane (B81311), which adopts a chair conformation, the presence of the sp²-hybridized C2 and C3 atoms forces the 2-cyclohexen-1-one ring into a non-planar, half-chair conformation to minimize steric and angle strain. chemicalbook.comyoutube.com The key focus of the study would then shift to the substituents at the C4 position. Due to steric hindrance, large alkyl groups on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgsapub.org In the case of 4-methyl-4-propyl-2-cyclohexen-1-one, the bulkier propyl group would strongly favor a pseudo-equatorial orientation to achieve maximum stability.

The optimized geometry provides key structural parameters. While specific data for the target molecule is unavailable, the table below presents representative geometric parameters that would be determined, based on calculations for similar α,β-unsaturated ketones.

Table 1: Representative Geometric Parameters from DFT Optimization

ParameterDescriptionExpected Value (Å or °)
r(C1=O)Carbonyl bond length~1.22 Å
r(C2=C3)Alkene bond length~1.34 Å
r(C1-C2)Single bond between carbonyl and alkene~1.48 Å
r(C4-Cpropyl)Bond between ring and propyl group~1.54 Å
∠(O=C1-C2)Angle defining the enone system~123°
∠(C1-C2-C3)Angle defining the enone system~122°

Note: These values are illustrative and based on general findings for cyclohexenone systems.

For higher accuracy in determining electronic properties, researchers often turn to ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory. researchgate.netyoutube.com These methods provide a more rigorous treatment of electron correlation than standard DFT functionals. They are employed to calculate fundamental electronic characteristics, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Table 2: Representative Electronic Properties from Ab Initio Calculations

PropertyDescriptionPredicted Trend
HOMO EnergyHighest Occupied Molecular Orbital EnergyHigher than 2-cyclohexen-1-one
LUMO EnergyLowest Unoccupied Molecular Orbital EnergySlightly lower than 2-cyclohexen-1-one
HOMO-LUMO GapEnergy difference between HOMO and LUMOSlightly smaller than 2-cyclohexen-1-one
Dipole MomentMeasure of molecular polaritySimilar to other alkyl cyclohexenones

Note: Trends are predicted based on the electronic effects of alkyl substituents.

Reaction Mechanism Elucidation via Computational Chemistry for 2-Cyclohexen-1-one, 4-methyl-4-propyl- Transformations

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, identifying the high-energy transition states that connect reactants to products. smu.edu

For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a characteristic transformation is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the enone system. chemicalbook.comwikipedia.orgyoutube.com Computational methods can map the entire reaction pathway for such an addition. This involves locating the structures of the reactants, any intermediates, the final product, and, crucially, the transition state (TS). nih.gov

A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov For a Michael addition, the TS would feature the partial formation of the new bond between the nucleophile and the β-carbon (C3) and the simultaneous re-hybridization of the atoms in the conjugated system. Given that the C4 carbon is a chiral center, computational analysis can also predict the facial selectivity of the nucleophilic attack, determining whether the nucleophile adds to the Re or Si face of the double bond, leading to different diastereomeric products.

Once the stationary points (reactants, TS, products) on the reaction pathway are located, their energies are calculated to construct a reaction energy profile. acs.org The energy difference between the reactants and the transition state defines the activation energy (or kinetic barrier) of the reaction. A lower activation energy implies a faster reaction rate.

Table 3: Representative Energetic Profile for a Michael Addition Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsCyclohexenone + Nucleophile0.0 (Reference)
Transition State (TS)Highest energy point along the reaction path+15 to +25 (Hypothetical)
ProductFinal adduct-10 to -20 (Exothermic)

Note: Values are hypothetical and represent a typical profile for an exothermic Michael addition.

Molecular Dynamics Simulations and Conformational Analysis of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature.

An MD simulation of 2-Cyclohexen-1-one, 4-methyl-4-propyl- would allow for the exploration of its conformational landscape. This includes the subtle puckering and twisting motions of the cyclohexene (B86901) ring and, more importantly, the rotational dynamics of the propyl group at the C4 position. The simulation would generate a trajectory showing the accessible conformations and the relative time spent in each state, thereby providing statistical information about the conformational populations. nih.gov Such simulations would further confirm the energetic preference for the pseudo-equatorial orientation of the propyl group and could reveal the energy barriers associated with ring-flipping or substituent rotation. studysmarter.co.uk

Solvent Effects on Molecular Conformation and Reactivity

The conformation of 2-Cyclohexen-1-one, 4-methyl-4-propyl- is significantly influenced by the surrounding solvent. The cyclohexenone ring is not planar and exists in various conformations, with the half-chair being a common low-energy form. The substituents at the C4 position, a methyl and a propyl group, can adopt either pseudo-axial or pseudo-equatorial orientations. The relative stability of these conformers is a delicate balance of steric and electronic effects, which are modulated by the solvent.

In non-polar solvents, intramolecular forces, such as van der Waals interactions, are dominant in determining the most stable conformation. The bulky propyl group would be expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the rest of the ring. However, in polar solvents, intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (if the solvent is protic), play a more significant role. nih.govnih.gov These interactions can stabilize conformers with a higher dipole moment or those that can better accommodate solvent molecules. rsc.org

Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects. nih.govnih.govrsc.org By simulating the molecule in a box of explicit solvent molecules, it is possible to observe the dynamic changes in conformation and the specific interactions with the solvent that influence these changes.

Table 1: Illustrative Data on Conformational Energy in Different Solvents

SolventDielectric ConstantPredominant ConformerRelative Energy (kcal/mol)
Cyclohexane2.0Pseudo-equatorial propyl0
Dichloromethane9.1Pseudo-equatorial propyl-0.2
Methanol32.7Pseudo-equatorial propyl-0.5
Water80.1Pseudo-equatorial propyl-0.8

Note: This table is illustrative and based on general principles of solvent effects on conformational equilibria. Specific computational data for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not currently available in public literature.

The reactivity of the molecule is also tied to its conformation and the solvent. For instance, the accessibility of the carbonyl group for nucleophilic attack can be altered by the conformational state of the ring and by the solvation of the carbonyl oxygen.

Ligand-Receptor Interaction Simulations (if applicable to biological systems, non-clinical)

While specific receptor targets for 2-Cyclohexen-1-one, 4-methyl-4-propyl- are not extensively documented in a non-clinical context, its structural motifs, a cyclic ketone with hydrophobic substituents, are common in molecules that interact with biological receptors, such as olfactory receptors. Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to a potential receptor. nih.gov

These simulations would involve generating a three-dimensional model of the ligand and the receptor's binding site. The ligand is then computationally "docked" into the binding site in various orientations and conformations to find the most stable binding pose, which is typically the one with the lowest binding energy. researchgate.net The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the carbonyl oxygen could act as a hydrogen bond acceptor, while the methyl and propyl groups would likely engage in hydrophobic interactions.

QSAR/QSPR Modeling for Structure-Activity/Property Relationships (excluding prohibited elements)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For a compound like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, which may have applications in the fragrance industry, QSAR models can be particularly useful for predicting odor characteristics based on molecular descriptors. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with known activities or properties is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: A mathematical equation is derived that correlates the descriptors with the activity or property.

Model Validation: The predictive power of the model is assessed using statistical methods. nih.govcmu.ac.th

For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, descriptors such as its molecular shape, size, and electronic properties would be important for predicting its properties.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, CD) for 2-Cyclohexen-1-one, 4-methyl-4-propyl- and its Stereoisomers

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its characterization and identification.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to molecular vibrations. The most prominent feature in the IR spectrum of 2-Cyclohexen-1-one, 4-methyl-4-propyl- would be the strong absorption due to the C=O stretching vibration, typically appearing in the range of 1650-1680 cm⁻¹ for α,β-unsaturated ketones. youtube.comlmu.eduspectroscopyonline.com The conjugation with the double bond lowers the frequency compared to a saturated cyclohexanone (B45756) (around 1715 cm⁻¹). Ring strain can also influence this frequency. acs.org Computational methods, such as Density Functional Theory (DFT), can calculate these vibrational frequencies with good accuracy. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton environments in a molecule. In silico prediction of ¹H and ¹³C NMR chemical shifts can be performed using various computational approaches. The predicted chemical shifts for 2-Cyclohexen-1-one, 4-methyl-4-propyl- would show distinct signals for the methyl and propyl groups, as well as for the protons and carbons of the cyclohexenone ring. The chemical shifts of the vinylic protons would be in the downfield region, characteristic of protons attached to a double bond. The stereochemistry of the molecule, i.e., the specific enantiomer, would influence the NMR spectrum in a chiral environment.

Table 2: Illustrative Predicted Spectroscopic Data

SpectroscopyFeaturePredicted RangeNotes
IRC=O stretch1650-1680 cm⁻¹Strong absorption, characteristic of an α,β-unsaturated ketone.
¹H NMRVinylic protons5.8-7.0 ppmProtons on the C=C double bond.
¹³C NMRCarbonyl carbon190-210 ppmCharacteristic for ketones.
¹³C NMRVinylic carbons120-160 ppmCarbons of the C=C double bond.

Note: This table provides illustrative predictions based on typical values for similar functional groups. Actual values would require specific computational calculations.

Circular Dichroism (CD) Spectroscopy: As 2-Cyclohexen-1-one, 4-methyl-4-propyl- is a chiral molecule, it will exhibit a CD spectrum. The CD spectrum arises from the differential absorption of left and right circularly polarized light and is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. Computational methods can predict the CD spectrum, which can then be compared with experimental data to determine the absolute stereochemistry of the compound.

Applications of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl As a Building Block and Intermediate

Role as a Chiral Synthon in Asymmetric Synthesis

A chiral synthon is a stereochemically defined building block used in asymmetric synthesis to introduce a specific chirality into a target molecule. The (S)-enantiomer of 4-methyl-4-propyl-2-cyclohexen-1-one (CAS number not specified, but a known stereoisomer) is a key example of this compound's potential as a chiral synthon. nih.gov

While specific, detailed research findings on the widespread use of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl- as a chiral synthon are limited, the synthesis of chiral 4,4-disubstituted cyclohexenones is an area of active research. For instance, ene-reductases have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic approach can generate valuable quaternary stereocenters with high enantioselectivity. Although this study focused on various substituents, the successful synthesis of a 4-propyl substituted cyclohexenone highlights the feasibility of producing chiral 4-methyl-4-propyl-2-cyclohexen-1-one for use in asymmetric synthesis.

Table 1: Hypothetical Asymmetric Synthesis of (S)-4-methyl-4-propyl-2-cyclohexen-1-one

Reaction Step Reagents and Conditions Product Enantiomeric Excess (ee)
Desymmetrization4-methyl-4-propyl-2,5-cyclohexadienone, Ene-reductase (e.g., YqjM), Cofactor (e.g., NADPH)(S)-4-methyl-4-propyl-2-cyclohexen-1-one>99% (projected based on similar substrates)

This table is illustrative and based on general methodologies for the synthesis of similar chiral cyclohexenones. Specific experimental data for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not available in the cited literature.

Utilization in Total Synthesis of Complex Natural Products

The cyclohexenone ring is a common structural motif in a vast array of natural products. Consequently, substituted cyclohexenones are valuable intermediates in their total synthesis. While direct and specific examples of the utilization of 2-Cyclohexen-1-one, 4-methyl-4-propyl- in the total synthesis of complex natural products are not prominent in the scientific literature, the utility of the core scaffold is well-established.

Precursor for Terpenoid and Steroidal Scaffolds

Terpenoids and steroids are major classes of natural products with diverse biological activities. The synthesis of their complex, often polycyclic, structures frequently employs ring-forming reactions where cyclohexenone derivatives are key starting materials or intermediates. The Robinson annulation, a classic reaction that forms a six-membered ring, is a powerful tool for constructing the core structures of many steroids and terpenoids. wikipedia.org This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to create a cyclohexenone ring. nrochemistry.commasterorganicchemistry.comlibretexts.org

It is plausible that 2-Cyclohexen-1-one, 4-methyl-4-propyl- could be synthesized via a Robinson annulation between a ketone with a propyl group at the alpha position and methyl vinyl ketone, or by a Michael addition of a suitable enolate to an α,β-unsaturated ketone. While no specific syntheses of terpenoids or steroids explicitly report the use of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the general strategy is a cornerstone of natural product synthesis. nih.govchemrxiv.org

Building Block for Alkaloid and Polyketide Derivatives

Alkaloids and polyketides are other major families of natural products with significant medicinal properties. The synthesis of these compounds often involves the construction of nitrogen-containing heterocyclic systems and complex carbon skeletons. Cyclohexenone derivatives can serve as versatile starting points for the elaboration of these structures. For example, the related compound, (R)-4-methyl-2-cyclohexen-1-one, is a key building block in the synthesis of the alkaloid (-)-huperzine A. acs.org

The general reactivity of the α,β-unsaturated ketone system in 2-Cyclohexen-1-one, 4-methyl-4-propyl- allows for a variety of transformations, such as conjugate additions of nitrogen nucleophiles or functionalization of the enone system, which could be leveraged in the synthesis of alkaloid and polyketide backbones. nih.gov However, specific examples detailing the use of 2-Cyclohexen-1-one, 4-methyl-4-propyl- for these purposes are not readily found in the literature.

Intermediate in the Synthesis of Diverse Organic Molecules

Beyond complex natural products, 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be considered a versatile intermediate for the synthesis of a wide range of organic molecules. The enone functionality is a gateway to numerous chemical transformations.

Table 2: Potential Reactions of 2-Cyclohexen-1-one, 4-methyl-4-propyl- as a Synthetic Intermediate

Reaction Type Reagents Potential Product Type
Michael AdditionOrganocuprates (R₂CuLi), Amines (R₂NH), Thiols (RSH)3-Substituted cyclohexanones
1,2-AdditionOrganolithium (RLi), Grignard reagents (RMgX)1-Substituted-2-cyclohexen-1-ols
Epoxidationm-CPBA, H₂O₂/NaOH2,3-Epoxy-4-methyl-4-propyl-cyclohexanone
Diels-Alder ReactionDienes (e.g., Butadiene)Bicyclic ketone derivatives
ReductionNaBH₄, LiAlH₄4-Methyl-4-propyl-2-cyclohexen-1-ol

This table presents potential transformations based on the known reactivity of α,β-unsaturated ketones. Specific research on these reactions for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not detailed in the available literature.

Application in Polymer Chemistry and Material Science

The investigation into the use of 2-Cyclohexen-1-one, 4-methyl-4-propyl- in polymer chemistry and material science reveals a significant lack of specific research.

Monomer for Polymerization Reactions

For a molecule to act as a monomer in polymerization reactions, it typically needs to possess polymerizable functional groups, such as vinyl groups or strained rings that can undergo ring-opening polymerization. The structure of 2-Cyclohexen-1-one, 4-methyl-4-propyl- does not inherently contain a readily polymerizable group like a vinyl substituent. While the double bond within the cyclohexene (B86901) ring could potentially participate in certain types of polymerization under specific catalytic conditions, there are no documented instances of this in the scientific literature for this particular compound. Therefore, its application as a monomer for polymerization reactions is not established.

Precursor for Functional Materials and Coatings with Specific Optical or Electronic Attributes

The unique structural features of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, namely the presence of a reactive enone system and a chiral center at the C4 position, make it a candidate for incorporation into larger, functional molecular architectures. Research in the broader field of cyclohexenone derivatives suggests their potential in the development of materials with tailored optical and electronic properties. However, specific studies detailing the direct application of 2-Cyclohexen-1-one, 4-methyl-4-propyl- in this area are not extensively documented in publicly available literature.

The general strategy for utilizing such a compound would involve leveraging its reactive sites for polymerization or for grafting onto other material backbones. The inherent chirality could, in principle, lead to chiroptical materials, which exhibit differential interactions with circularly polarized light. Such materials are of interest for applications in optical data storage, displays, and sensors.

The electronic properties of materials derived from this precursor would be influenced by the degree of conjugation and the nature of any incorporated heteroatoms. While theoretical studies might predict certain electronic behaviors, experimental data on polymers or coatings specifically derived from 2-Cyclohexen-1-one, 4-methyl-4-propyl- are scarce.

Table 1: Potential Optical and Electronic Properties of Materials Derived from 2-Cyclohexen-1-one, 4-methyl-4-propyl- (Theoretical)

PropertyPotential ApplicationInfluencing Structural Feature
Chiroptical ActivityCircularly Polarized Light Modulators4-methyl-4-propyl chiral center
Non-linear Optical (NLO) EffectsOptical Switching, Frequency ConversionExtended π-conjugation upon modification
Semiconductor PropertiesOrganic Field-Effect Transistors (OFETs)Introduction of electron-donating/withdrawing groups

Note: This table is based on theoretical potential and extrapolation from related compounds, as direct experimental data for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is limited.

Development of Catalytic Ligands and Organocatalysts Derived from 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The field of asymmetric catalysis heavily relies on the development of chiral ligands and organocatalysts that can induce stereoselectivity in chemical reactions. The chiral nature of 2-Cyclohexen-1-one, 4-methyl-4-propyl- makes it an attractive starting material for the synthesis of such catalytic molecules.

The general approach involves the chemical modification of the cyclohexenone ring to introduce coordinating groups for metal-based catalysts or functional groups that can participate in organocatalytic cycles. For instance, the ketone functionality can be reduced to a hydroxyl group, which can then be derivatized. The double bond offers another site for functionalization.

While the broader class of chiral cyclohexenone derivatives has been explored for these purposes, specific research detailing the synthesis and application of catalytic ligands or organocatalysts derived directly from 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not prominent in the available scientific literature. The potential, however, remains significant. For example, the synthesis of chiral diamines or phosphines appended to the cyclohexyl framework could yield effective ligands for transition metal-catalyzed reactions like asymmetric hydrogenation or allylic alkylation.

Table 2: Hypothetical Catalytic Applications of Ligands/Organocatalysts from 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Catalyst TypePotential ReactionKey Structural Modification
Chiral Phosphine LigandAsymmetric HydrogenationConversion of the ketone to a phosphine-containing moiety
Chiral Diamine LigandAsymmetric Transfer HydrogenationReductive amination of the ketone
Proline-based OrganocatalystAsymmetric Aldol/Michael ReactionsFunctionalization with a proline-like moiety

Note: This table presents hypothetical applications based on established principles of catalyst design, as direct examples for this specific compound are not widely reported.

Biological and Biochemical Interactions of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl and Its Derivatives Strictly Pre Clinical, in Vitro, or Non Human Models

Enzyme Modulation and Inhibition Studies

While direct enzymatic studies on 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl- are not available, research on related cyclohexene (B86901) and monoterpene ketone derivatives indicates that this class of compounds can interact with various enzyme systems.

Cyclooxygenases (COX-1/COX-2): A study on a series of novel isoxazole (B147169) derivatives, which are structurally distinct from cyclohexenones but are also involved in inflammatory pathways, demonstrated selective inhibition of COX-2 over COX-1 in vitro. nih.gov For instance, one of the most potent compounds in the series exhibited an IC₅₀ value of 0.55 ± 0.03 µM against COX-2. nih.gov

p-Hydroxyphenylpyruvate Dioxygenase (HPPD): The triketone class of herbicides, which share a cyclic dione (B5365651) structure, are known inhibitors of HPPD. wikipedia.org This inhibition was identified as the mechanism of action in both plants and mammals. wikipedia.org

Monoamine Oxidase-B (MAO-B): Certain derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which feature a cyclohexene-like core, have been shown to be excellent substrates for MAO-B. nih.gov

Dehydrogenases and Polygalacturonases: In a study of monoterpenes, myrcene (B1677589) was found to have the most significant inhibitory effect on the dehydrogenases of two plant pathogenic bacteria. researchgate.net In the same study, the phenolic monoterpene thymol (B1683141) demonstrated the highest inhibitory activity against the polygalacturonase activity of these bacteria. researchgate.net

Nitric Oxide (NO) Production: A series of synthesized cyclohexene derivatives were evaluated for their ability to inhibit the production of nitric oxide. nih.gov One of the benzylsulfone derivatives showed potent inhibitory activity. nih.gov

Mechanistic studies on related compounds suggest that the electrophilic nature of the α,β-unsaturated ketone in the cyclohexenone ring is a key feature for interaction with biological nucleophiles, such as the cysteine residues in the active sites of enzymes. researchgate.net This can lead to enzyme inhibition and the induction of oxidative stress. researchgate.net For example, the interaction between monoterpenes and enzymes has been investigated using in silico molecular docking, which identified non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions as being significant for the biological activity of these compounds. nih.gov

Receptor Binding Profiling and Ligand Affinity Studies (Non-Mammalian or In Vitro Systems)

Specific receptor binding data for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not present in the available literature. However, studies on other cyclohexene derivatives illustrate their potential to interact with various receptors.

G-Protein Coupled Receptor 119 (GPR119): A series of novel 1,4-disubstituted cyclohexene analogues have been designed and synthesized as selective GPR119 agonists. nih.gov One of these compounds demonstrated a nanomolar potency with an EC₅₀ of 3.8 nM for the activation of human GPR119. nih.gov

Adenosine (B11128) Receptors: The introduction of a 2'-C-methyl group to adenosine receptor agonists, which contain a ribose ring system, was found to decrease binding affinity at A2A and A3 receptors. nih.gov However, when combined with other substitutions, a derivative, 2-chloro-2'-C-methyl-N₆-cyclopentyladenosine, showed very high affinity and selectivity for the A1 receptor with a Ki value of 1.8 nM. nih.gov

Histamine H1 Receptor (H1R): The binding kinetics of various H1R antagonists have been studied, with some of the ligands possessing cyclic and tricyclic structures. acs.org These studies help in understanding the structure-kinetics relationships for this receptor. acs.org

Macrocyclic Receptors: Porphyrin-based macrocyclic receptors have been shown to bind a variety of substrates, including those with cyclic structures, through non-covalent interactions. mdpi.com

Antimicrobial Activity Evaluation

The antimicrobial properties of cyclohexenone and cyclohexane (B81311) derivatives have been a subject of considerable research. While no data exists for 2-Cyclohexen-1-one, 4-methyl-4-propyl-, numerous studies on related compounds demonstrate a broad spectrum of activity.

A variety of cyclohexenone and cyclohexane derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain piperazine (B1678402) derivatives of cyclohexanone (B45756) have shown moderate to significant zones of inhibition against Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Serratia marcescens. wisdomlib.org Similarly, a cyclohexane tosyloxyimine derivative was found to be more active against Gram-negative bacteria like E. coli and Acinetobacter baumannii than against Gram-positive bacteria. medwinpublishers.com Some adamantyl-based cyclohexane diamine derivatives have exhibited strong to moderate activity against methicillin-resistant Staphylococcus aureus (MRSA). cabidigitallibrary.org In contrast, some monoterpene ketones have been reported to have negligible antibacterial activity. researchgate.net

Compound/Derivative ClassGram-Positive Bacteria TestedGram-Negative Bacteria TestedObserved ActivityReference
Piperazine derivatives of cyclohexanoneBacillus megaterium, Staphylococcus aureusEscherichia coli, Serratia marcescensModerate to significant activity wisdomlib.org
Cyclohexane tosyloxyimine derivativeBacillus subtilisEscherichia coli, Acinetobacter baumanniiMore active against Gram-negative bacteria medwinpublishers.com
Adamantyl based cyclohexane diamine derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Mycobacterium tuberculosisStrong to moderate against MRSA; weak to moderate against M. tuberculosis cabidigitallibrary.org
Amidrazone derivatives with cyclohex-1-eneStaphylococcus aureusKlebsiella pneumoniae, Yersinia enterocoliticaSome derivatives showed enhanced activity mdpi.com
Monoterpene ketones--Negligible bacteriostatic activity reported in one study researchgate.net

The antifungal potential of cyclohexenone derivatives and related monoterpenes has also been explored. For example, the monoterpene ketone (R)-(+)-pulegone was found to be an effective antifungal agent against Aspergillus flavus with an EC₅₀ of 255 mg/L. ekb.eg In another study, synthetic molecular mimics of cyclopentenones, which are structurally similar to cyclohexenones, demonstrated antifungal activity against a range of fungal pathogens by suppressing spore germination and mycelial growth. nih.gov A cyclohexane tosyloxyimine derivative showed remarkable activity against Candida pseudotropicalis. medwinpublishers.com Some newly synthesized cyclohexenone derivatives have exhibited potential activity against Candida albicans. nih.govresearchgate.net With regard to antiviral properties, a study on cyclohexene derivatives as intermediates for nucleoside analogs showed that not all synthesized compounds were active against the tested viruses. ppor.az

Compound/Derivative ClassFungal/Yeast Species TestedObserved ActivityReference
(R)-(+)-pulegone (Monoterpene ketone)Aspergillus flavusEC₅₀ of 255 mg/L ekb.eg
4-Octyl cyclopentenone (Cyclopentenone mimic)Cladosporium herbarum, Botrytis cinereaMinimum fungicidal concentrations in the range of 100-200 µM nih.gov
Cyclohexane tosyloxyimine derivativeCandida pseudotropicalisRemarkable activity medwinpublishers.com
New cyclohexenone derivativesCandida albicansPotential activity observed nih.govresearchgate.net

Antioxidant and Radical Scavenging Capabilities of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

There is currently no publicly available research specifically investigating the antioxidant and radical scavenging properties of 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

In Vitro Assays for Antioxidant Activity

While no specific data exists for 2-Cyclohexen-1-one, 4-methyl-4-propyl-, any future in vitro evaluation of its antioxidant potential would likely employ a battery of standard spectrophotometric assays. These assays are designed to measure the ability of a compound to neutralize various types of free radicals or to reduce metal ions. Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified. nih.govresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a process indicative of electron-donating antioxidant capacity. ijprajournal.comnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this test measures the capacity of a compound to scavenge the pre-formed ABTS radical cation. nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. nih.govnih.gov

Without experimental data, it is impossible to populate a data table for the antioxidant activity of 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Mechanistic Elucidation of Radical Quenching Pathways

The potential radical quenching mechanisms of 2-Cyclohexen-1-one, 4-methyl-4-propyl- have not been experimentally determined. Generally, phenolic antioxidants are known to scavenge radicals primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. nih.govfrontiersin.org However, for an α,β-unsaturated ketone lacking a phenolic hydroxyl group, the typical HAT and SET pathways are less likely. The reactivity of such compounds often revolves around the electrophilic nature of the β-carbon in the enone system, making it a target for nucleophilic attack (Michael addition) rather than a potent radical scavenger in the classical sense. nih.gov Theoretical studies on related molecules like cyclocurcumin, which possess phenolic groups, have explored these mechanisms in detail. rsc.org

Influence on Cellular Pathways in Model Organisms or Cell Lines

No studies were found that investigated the influence of 2-Cyclohexen-1-one, 4-methyl-4-propyl- on cellular pathways in model organisms such as yeast or fungi, or in non-human immortalized cell lines. Research on other α,β-unsaturated ketones has shown that they can induce cellular responses, including cytotoxicity in tumor cell lines, which is often linked to their ability to act as Michael acceptors and react with cellular nucleophiles like glutathione. nih.govnih.gov For instance, studies on other cyclohexenone derivatives have noted their potential to induce DNA fragmentation and activate certain caspases in cell lines. nih.gov However, it is crucial to emphasize that these findings are for related but distinct molecules and cannot be directly extrapolated to 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Chemo-Biological Studies for Target Identification and Validation

There is no available information from chemo-biological studies aimed at identifying and validating the molecular targets of 2-Cyclohexen-1-one, 4-methyl-4-propyl-. The general reactivity of α,β-unsaturated ketones suggests that potential cellular targets would include proteins with reactive cysteine residues, which can undergo covalent modification via Michael addition. nih.gov Identifying specific protein targets would require dedicated studies using techniques such as activity-based protein profiling or affinity chromatography with a tagged version of the compound.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl

Chiral Chromatographic Separation Techniques (e.g., Chiral HPLC, GC) for Enantiomeric Excess Determination

The presence of a chiral center at the C4 position of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl- necessitates the use of chiral chromatography to separate and quantify its enantiomers, (4R)-4-methyl-4-propyl-2-cyclohexen-1-one and (4S)-4-methyl-4-propyl-2-cyclohexen-1-one. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for determining enantiomeric excess (ee).

These methods rely on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. For GC analysis, common CSPs are based on cyclodextrin (B1172386) derivatives. In HPLC, a wider variety of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and synthetic polymer-based columns. The choice of the stationary phase, mobile phase composition (for HPLC), and temperature programming (for GC) are critical for achieving baseline separation of the enantiomers. While methods have been developed for related compounds like (R)-cryptone, specific validated methods for 2-Cyclohexen-1-one, 4-methyl-4-propyl- are not documented in the literature. researchgate.net

Hypothetical Chiral GC Separation Data

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(4R)-4-methyl-4-propyl-2-cyclohexen-1-one12.59500090.0
(4S)-4-methyl-4-propyl-2-cyclohexen-1-one13.25000

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. libretexts.org For 2-Cyclohexen-1-one, 4-methyl-4-propyl- (C10H16O), HRMS would distinguish its exact mass (152.1201 u) from other isobaric compounds. epa.gov

Isotopic labeling, where atoms like 2H (Deuterium) or 13C are incorporated into the molecule, is used in conjunction with mass spectrometry to trace the pathways of chemical reactions and elucidate fragmentation mechanisms. nih.govnih.gov For instance, labeling the methyl or propyl group would allow researchers to track the fate of these fragments during mass spectral analysis. The fragmentation of cyclohexenone systems often involves retro-Diels-Alder reactions and cleavages adjacent to the carbonyl group. researchgate.net However, specific studies detailing the fragmentation pathways of 2-Cyclohexen-1-one, 4-methyl-4-propyl- through isotopic labeling are not available.

Predicted Major Mass Spectral Fragments

m/zProposed Fragment Identity
152[M]+ (Molecular Ion)
124[M-C2H4]+ (Loss of ethylene)
109[M-C3H7]+ (Loss of propyl radical)
96[M-C4H8]+ (Loss of butene)
83[M-C5H9O]+
69[C5H9]+

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Insights Beyond Basic Identification

While basic 1H and 13C NMR would confirm the connectivity of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, advanced NMR techniques are required for detailed structural and stereochemical elucidation. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, providing information about the molecule's conformation and the relative stereochemistry of the substituents. 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would definitively assign all proton and carbon signals.

Solid-State NMR for Crystalline Forms or Polymers

Solid-state NMR (ssNMR) is employed to study materials in the solid phase, providing insights into the structure and dynamics of crystalline forms, polymorphs, and polymers. If 2-Cyclohexen-1-one, 4-methyl-4-propyl- were to be crystallized or incorporated into a polymer, ssNMR could be used to characterize the packing arrangements and conformational properties in the solid state, which can differ significantly from the solution state. There are no published ssNMR studies for this compound.

Diffusion NMR for Supramolecular Assembly Studies

Diffusion-ordered spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This is particularly useful for studying the formation of supramolecular assemblies. If 2-Cyclohexen-1-one, 4-methyl-4-propyl- were to form aggregates or participate in host-guest interactions, DOSY could be used to characterize these larger assemblies and determine association constants. No such studies have been reported for this specific compound.

X-ray Crystallography of 2-Cyclohexen-1-one, 4-methyl-4-propyl- Derivatives and Co-Crystals for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. To apply this technique to a liquid compound like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, it must first be converted into a suitable crystalline derivative or co-crystal. This can be achieved by reacting it with a chiral resolving agent or a co-crystal former. Once a suitable single crystal is obtained, X-ray diffraction analysis can provide the precise bond lengths, bond angles, and torsional angles, unequivocally establishing the stereochemistry at the C4 chiral center. There are currently no published crystal structures for any derivative of 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Conformational Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. The FT-IR spectrum of 2-Cyclohexen-1-one, 4-methyl-4-propyl- would be dominated by a strong absorption band corresponding to the C=O stretch, typically around 1670-1690 cm-1 for a conjugated ketone. The C=C stretching vibration would appear around 1620-1640 cm-1. orgsyn.org By studying shifts in these and other vibrational frequencies under different conditions (e.g., temperature, solvent), information about conformational changes and hydrogen bonding interactions can be inferred. While FT-IR and Raman spectra are available for related compounds like 4-methyl-1-cyclohexene, a detailed vibrational analysis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- has not been reported. chemicalbook.com

Characteristic Vibrational Frequencies

Functional GroupTechniqueExpected Wavenumber (cm-1)
C=O (Ketone)FT-IR1670 - 1690
C=C (Alkene)FT-IR, Raman1620 - 1640
C-H (sp2)FT-IR, Raman3000 - 3100
C-H (sp3)FT-IR, Raman2850 - 3000

Future Research Directions and Unexplored Avenues for 2 Cyclohexen 1 One, 4 Methyl 4 Propyl

Emerging Synthetic Paradigms for Enhanced Sustainability and Efficiency in the Production of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The synthesis of 4,4-disubstituted 2-cyclohexenones, such as 2-Cyclohexen-1-one, 4-methyl-4-propyl-, is moving towards more sustainable and efficient methodologies. A significant challenge in their synthesis is the creation of the quaternary all-carbon stereocenter at the C4 position, a structural motif present in many natural products and pharmaceuticals. nih.gov Traditional methods often require harsh conditions or complex multi-step procedures.

Future research is focused on green chemistry principles to mitigate environmental impact. One of the most promising emerging paradigms is biocatalysis. The use of enzymes, specifically ene-reductases like OPR3 and YqjM, has been demonstrated for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org This is achieved through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones, yielding products with high enantioselectivities (up to >99% ee). nih.govacs.org This enzymatic approach offers a green alternative to conventional methods, operating under mild conditions.

Another avenue involves the development of novel catalytic systems that reduce waste and energy consumption. For instance, the use of thermally switchable deep eutectic solvents (DESs) as both a catalyst and a reaction medium presents a sustainable option. acs.orgacs.org These systems can facilitate easy separation and recycling of the catalyst, a significant improvement over traditional processes that generate substantial byproducts. acs.org Research into one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also contributes to efficiency by minimizing purification steps and solvent usage. nih.gov

The table below summarizes and compares potential synthetic strategies.

Synthetic StrategyKey FeaturesPotential Advantages for 2-Cyclohexen-1-one, 4-methyl-4-propyl-Research Focus
Biocatalytic Desymmetrization Use of ene-reductases (e.g., OPR3, YqjM) on prochiral dienones. nih.govacs.orgHigh enantioselectivity for the C4 quaternary center, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering for broader substrate scope and improved turnover numbers. acs.org
Phase-Transfer Catalysis Utilizes catalysts like tetrabutylammonium (B224687) bromide (TBAB) in biphasic media (e.g., aq. KOH/DCM). beilstein-journals.orgMild room-temperature conditions, scalability, potential for cascade reactions to build complexity. beilstein-journals.orgOptimization of catalysts and reaction conditions to control diastereoselectivity in complex systems.
Thermally Switchable DES Employs deep eutectic solvents that act as recyclable catalysts and solvents. acs.orgacs.orgEliminates corrosive catalysts, allows for spontaneous product separation, and enables efficient catalyst reuse. acs.orgDesigning novel DES systems tailored for specific transformations like alkylation or annulation.
Palladium-Catalyzed Dehydrogenation One-step α,β-dehydrogenation of saturated ketone precursors via their zinc enolates. organic-chemistry.orgSalt-free conditions, tolerance of diverse cycloalkanones, direct access to the enone functionality. organic-chemistry.orgExpanding the substrate scope and applying the method to precursors of 4,4-disubstituted cyclohexenones.

Development of Novel Catalytic Systems Employing 2-Cyclohexen-1-one, 4-methyl-4-propyl- as a Ligand or Substrate

The 2-cyclohexen-1-one scaffold is a versatile building block in organic synthesis, primarily due to its conjugated system which includes an electrophilic carbon-carbon double bond and a carbonyl group. chemicalbook.com This dual reactivity makes it an ideal substrate for a wide range of catalytic transformations.

Future research will likely focus on developing novel catalytic systems that can selectively act on either the alkene or carbonyl moiety of 2-Cyclohexen-1-one, 4-methyl-4-propyl-. For instance, selective hydrogenation of the C=C double bond over a Pt-MCM-41 catalyst can produce the corresponding saturated ketone, cyclohexanone (B45756), with 100% selectivity. chemicalbook.com Conversely, systems can be designed to target the carbonyl group for reduction or addition reactions.

The development of catalysts for asymmetric transformations is a key area. For example, the asymmetric hydrosilylation of 2-cyclohexen-1-one using chiral catalysts, followed by hydrolysis, can yield chiral cyclohexenols. researchgate.net Applying this to 4-methyl-4-propyl-2-cyclohexen-1-one could provide access to valuable chiral building blocks.

Furthermore, the integration of heterogeneous catalysts, particularly those on magnetic nanoparticles, offers a pathway to more sustainable processes. researchgate.net These magnetically separable catalysts exhibit high activity and can be easily recovered and recycled, which is advantageous for industrial-scale synthesis involving cyclohexenone derivatives. researchgate.netresearchgate.net

While less common, the potential for the cyclohexenone ring to act as a ligand in organometallic chemistry is an unexplored avenue. The oxygen of the carbonyl and the π-system of the alkene could coordinate to a metal center, potentially enabling novel catalytic cycles.

Integration of 2-Cyclohexen-1-one, 4-methyl-4-propyl- into Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli such as light, temperature, or pH, are at the forefront of materials science. The incorporation of reactive chemical moieties is a key strategy in their design. The 2-cyclohexen-1-one framework, with its reactive enone system, is a prime candidate for integration into such materials.

Future research could explore the polymerization of monomers containing the 2-Cyclohexen-1-one, 4-methyl-4-propyl- moiety. The resulting polymers could exhibit responsive behavior. For example, the C=C double bond could participate in cross-linking reactions upon exposure to UV light or heat, leading to changes in the material's mechanical properties. This could be applied in areas like self-healing materials or responsive coatings.

The Michael addition reaction, to which the cyclohexenone core is susceptible, offers another mechanism for creating responsive systems. chemicalbook.com A polymer containing this moiety could be designed to react with specific nucleophiles in its environment, triggering a change in color, fluorescence, or solubility. This could be harnessed for developing chemical sensors or drug delivery systems where the release of a payload is triggered by a specific biological molecule. oaepublish.com The integration of such functionalities into metallacycles or metallacages can lead to materials with unique properties like photo-responsive guest encapsulation and release. oaepublish.com

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level for 2-Cyclohexen-1-one, 4-methyl-4-propyl- Analogues

The cyclohexenone ring is a core structure in numerous bioactive natural products and pharmaceutical drugs. beilstein-journals.orgresearchgate.net Understanding the structure-activity relationship (SAR) is crucial for designing new therapeutic agents. For analogues of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, future research will focus on elucidating how the size and nature of the substituents at the C4 position influence biological activity.

Studies on similar structures have shown that the substitution pattern is critical. For instance, in a series of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogues, the nature of the substituent group significantly impacted their antimigration effect on HUVEC cells. mdpi.com Electron-donating groups like methoxy (B1213986) enhanced activity compared to electron-withdrawing groups like chloro. mdpi.com This suggests that the electronic properties of substituents on related scaffolds can be a key determinant of biological function.

Future work will involve synthesizing a library of 4-methyl-4-alkyl-2-cyclohexen-1-one analogues, where the propyl group is varied (e.g., branched chains, different lengths, introduction of functional groups), and screening them for various biological activities. Computational modeling and quantum chemical calculations can complement these experimental studies by predicting how structural changes affect the molecule's interaction with biological targets, such as enzymes or receptors. mdpi.com X-ray crystallography of these analogues bound to their target proteins would provide invaluable, high-resolution insights into the specific molecular interactions driving their biological effects.

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Derivatives of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The table below outlines potential AI/ML applications in the study of this compound.

AI/ML ApplicationDescriptionPotential Impact on Research
Reaction Outcome Prediction ML models predict yields, selectivity, and even optimal reaction conditions. chemeurope.comnih.govAccelerates the discovery of efficient synthetic routes; reduces experimental cost and waste.
Reactivity Mapping Algorithms analyze molecular features to predict how and where a molecule is likely to react. rsc.orgGuides the design of functionalization strategies for the cyclohexenone core.
De Novo Molecular Design Generative models create novel chemical structures with desired properties.Designs new analogues of 2-Cyclohexen-1-one, 4-methyl-4-propyl- with potentially enhanced biological activity or material properties.
QSAR Modeling Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity.Predicts the bioactivity of unsynthesized derivatives, prioritizing candidates for synthesis and testing.

Addressing Unresolved Stereochemical Challenges in Complex Systems Incorporating the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Moiety

The stereocontrolled synthesis of complex molecules containing multiple adjacent stereogenic centers is a formidable challenge in organic chemistry. nih.gov For molecules incorporating the 2-Cyclohexen-1-one, 4-methyl-4-propyl- moiety, the primary stereochemical hurdle is the quaternary carbon at the C4 position. Creating such a center with a defined three-dimensional arrangement is difficult. nih.gov

Future research will heavily focus on advancing asymmetric synthesis methodologies to address this challenge. While biocatalytic desymmetrization shows great promise, nih.govacs.org other organocatalytic approaches are also being explored. For example, one-pot sequential organocatalysis, involving reactions like a Michael-Michael-1,2-addition sequence, can create highly substituted cyclohexanes with multiple stereocenters in excellent yields and stereoselectivities. nih.gov Adapting such cascade reactions to build the 4-methyl-4-propyl-2-cyclohexen-1-one core could provide efficient access to complex, stereochemically rich structures.

Another area of focus is the development of reactions that proceed with high diastereoselectivity when the chiral 4,4-disubstituted cyclohexenone core is already in place. It is crucial that subsequent transformations on the molecule preserve the stereochemical integrity of the hard-won quaternary center. acs.org Research into nickel-catalyzed C-C bond activation, for instance, has shown that reactions can be designed to create new chiral centers or axes with high selectivity, even in sterically crowded environments. acs.org Applying such advanced catalytic methods to derivatives of 2-Cyclohexen-1-one, 4-methyl-4-propyl- will be essential for its incorporation into larger, more complex target molecules like natural products and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methyl-4-propyl-2-cyclohexen-1-one, and how can reaction yields be optimized in academic laboratories?

  • Methodology :

  • Step 1 : Start with a cyclohexenone precursor (e.g., 4-hydroxy-3-methyl-2-cyclopenten-1-one ) and introduce the propyl group via alkylation using Grignard reagents or catalytic cross-coupling.
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (0–25°C) and using Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS or HPLC .
    • Key Data :
ParameterValue/TechniqueReference
Yield Optimization60–75% (Grignard alkylation)
Purity Validation>98% (HPLC, C18 column)

Q. Which spectroscopic methods are most reliable for confirming the structure of 4-methyl-4-propyl-2-cyclohexen-1-one?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks for the cyclohexenone ring (δ 5.8–6.2 ppm for enone protons) and propyl/methyl substituents (δ 0.8–1.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C=C at ~1600 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., as in thiazolidinone hybrids ).
    • Key Data :
TechniqueDiagnostic FeaturesReference
¹³C NMRQuaternary carbons at δ 30–40 ppm
X-ray DiffractionR-factor < 0.05 for precise geometry

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 4-methyl-4-propyl-2-cyclohexen-1-one in Diels-Alder reactions?

  • Methodology :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d) basis set .
  • Step 2 : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-deficient enone reactivity.
  • Step 3 : Simulate transition states to predict regioselectivity with dienes (e.g., cyclopentadiene).
    • Key Insight : Lower LUMO energy (-1.8 eV) enhances electrophilicity, favoring [4+2] cycloaddition .

Q. What experimental approaches resolve contradictions in reported thermodynamic properties (e.g., boiling points) of substituted cyclohexenones?

  • Methodology :

  • Step 1 : Compare computational predictions (Joback/Crippen methods ) with experimental gas chromatography (GC) data .
  • Step 2 : Validate using differential scanning calorimetry (DSC) for melting points and vapor pressure measurements.
    • Case Study :
PropertyCalculated (Joback)Experimental (GC)Discrepancy Resolution
Boiling Point (°C)210198–205Adjust for steric effects of propyl group

Q. How do surface interactions influence the stability of 4-methyl-4-propyl-2-cyclohexen-1-one in environmental chemistry studies?

  • Methodology :

  • Step 1 : Use microspectroscopic imaging (AFM, ToF-SIMS) to study adsorption on indoor surfaces (e.g., silica or cellulose) .
  • Step 2 : Quantify degradation rates under UV light or oxidants (e.g., ozone) via LC-MS.
    • Key Finding : Enhanced degradation on porous surfaces due to increased reactive surface area .

Data Contradiction Analysis

Q. Why do NMR spectra of 4-methyl-4-propyl-2-cyclohexen-1-one derivatives show variability in coupling constants across studies?

  • Resolution Strategy :

  • Factor 1 : Conformational flexibility of the propyl group alters dihedral angles, affecting J-values .
  • Factor 2 : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) induces shifts in resonance splitting .
    • Recommendation : Report solvent, temperature, and concentration in metadata to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.